molecular formula C10H20N2O4S B6633053 (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid

(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid

Cat. No. B6633053
M. Wt: 264.34 g/mol
InChI Key: MXKXREHWUJIXIH-RKDXNWHRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid, also known as DSC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research.

Mechanism of Action

(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid acts as a competitive inhibitor of enzymes that contain an active site cysteine residue. It forms a covalent bond with the cysteine residue, which prevents the enzyme from functioning properly. This mechanism of action has been utilized in the development of drugs that target specific enzymes involved in disease processes.
Biochemical and Physiological Effects:
(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including the inhibition of specific enzymes, the modulation of protein structure and function, and the potential to act as a therapeutic agent for certain diseases.

Advantages and Limitations for Lab Experiments

(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid has several advantages for use in lab experiments, including its ability to selectively target specific enzymes and its potential to provide valuable insights into protein structure and function. However, (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research involving (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid. These include the development of new drugs that target specific enzymes involved in disease processes, the study of protein structure and function, and the exploration of (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid's potential as a therapeutic agent for certain diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid and to identify any potential limitations or drawbacks associated with its use.
In conclusion, (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid is a chemical compound that has significant potential for use in scientific research, particularly in the development of new drugs and the study of protein structure and function. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments make it a valuable tool for researchers in a variety of fields. Further research is needed to fully understand the potential applications of (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid and to identify any potential limitations or drawbacks associated with its use.

Synthesis Methods

(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of diethylamine with ethyl chloroformate to produce N,N-diethylcarbamoyl chloride. This intermediate is then reacted with L-3-methylpyrrolidine-2-carboxylic acid to produce (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid.

Scientific Research Applications

(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid has been used in various scientific research applications, including the development of new drugs and the study of protein structure and function. (3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid has been shown to interact with specific amino acid residues in proteins, which can provide valuable insights into their structure and function.

properties

IUPAC Name

(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O4S/c1-4-11(5-2)17(15,16)12-6-8(3)9(7-12)10(13)14/h8-9H,4-7H2,1-3H3,(H,13,14)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXKXREHWUJIXIH-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)N1CC(C(C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)S(=O)(=O)N1C[C@H]([C@@H](C1)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4S)-1-(diethylsulfamoyl)-4-methylpyrrolidine-3-carboxylic acid

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